molecular formula C5H9O3P B074375 Trimethylolethane cyclic phosphite CAS No. 1449-91-8

Trimethylolethane cyclic phosphite

Cat. No.: B074375
CAS No.: 1449-91-8
M. Wt: 148.1 g/mol
InChI Key: OMAIORNZIIDXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phensuximide is a member of the succinimide class of compounds, known for its anticonvulsant properties. It is primarily used in the treatment of epilepsy, specifically for petit mal seizures. The compound works by suppressing the paroxysmal three-cycle-per-second spike and wave EEG pattern associated with lapses of consciousness .

Preparation Methods

. The reaction typically involves the following steps:

Chemical Reactions Analysis

Phensuximide undergoes several types of chemical reactions, including:

    Oxidation: Phensuximide can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: Phensuximide can undergo substitution reactions, particularly at the nitrogen atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phensuximide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in generating the three-per-second rhythm associated with petit mal seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Properties

CAS No.

1449-91-8

Molecular Formula

C5H9O3P

Molecular Weight

148.1 g/mol

IUPAC Name

4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3

InChI Key

OMAIORNZIIDXOB-UHFFFAOYSA-N

SMILES

CC12COP(OC1)OC2

Canonical SMILES

CC12COP(OC1)OC2

1449-91-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.